molecular formula C26H32Cl2N2O2 B577932 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride CAS No. 1305320-63-1

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride

Cat. No. B577932
CAS RN: 1305320-63-1
M. Wt: 475.454
InChI Key: KKJDHOMITBURAP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C26H31ClN2O2. It is a derivative of benzoic acid, which is a common motif in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a cyclohexenyl ring at its core, substituted with a dimethyl group and a chlorophenyl group. This core structure is then linked to a piperazinyl group and a benzoic acid group . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

This compound has a melting point of 191-193°C. It is a solid at room temperature and has a pale pink color. It is soluble in DMSO and methanol .

Scientific Research Applications

HIV Entry Inhibition

The compound has been studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, a critical component in the process of HIV-1 entry into cells. This mechanism, which involves the blockade of chemokine (CCL3, CCL5) binding to the CCR5 receptor, highlights its potential application in HIV treatment strategies, particularly in overcoming viral resistance through the sequential use of allosteric antagonists targeting the CCR5 receptor. The persistence of the compound's effect and its specific interaction with the receptor underscore its potential utility in clinical applications for HIV treatment (Watson et al., 2005).

Metabolic Pathway Elucidation

Another significant application of this compound is in the elucidation of metabolic pathways of novel antidepressants, as demonstrated in a study involving Lu AA21004, a novel antidepressant. The study provided insights into the oxidative metabolism of Lu AA21004, identifying the enzymes involved and the metabolic products, which is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Drug Synthesis and Crystal Structure Analysis

The compound's structural complexity and reactivity also make it a subject of interest in synthetic chemistry and crystallography. Studies focusing on the synthesis of related compounds and their crystal structure offer valuable insights into their chemical behavior, which can be applied in the development of new pharmaceuticals and materials (Shi et al., 2007).

Antinociceptive Mechanisms

Exploration into the antinociceptive effects mediated by various serotonin receptor subtypes in the spinal cord further exemplifies the diverse research applications of this compound. By understanding how these receptor subtypes contribute to antinociception, researchers can develop targeted therapies for pain management, showcasing the compound's relevance in neuropharmacological research (Jeong et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It would depend on the biological target of the compound, which is not provided in the available information .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O2.ClH/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31;/h3-10H,11-18H2,1-2H3,(H,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDHOMITBURAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305320-63-1
Record name Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305320-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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